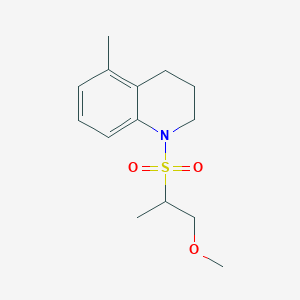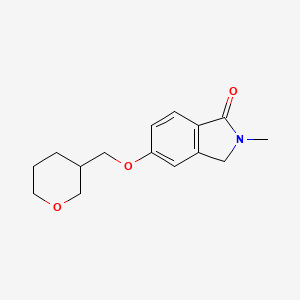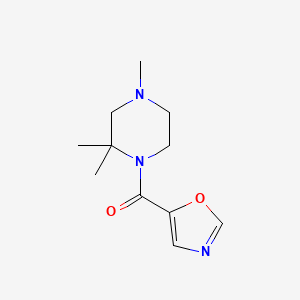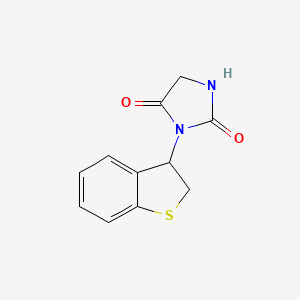![molecular formula C14H16N2O2 B7360524 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)
3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione, also known as CPMMI, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a cyclic urea derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione is not fully understood. However, it has been suggested that 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione exerts its effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and cyclooxygenase-2. 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione has also been found to modulate the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects:
3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, antitumor, and anti-inflammatory effects in animal models. 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity. However, one limitation is the limited understanding of its mechanism of action. Another limitation is the difficulty in synthesizing 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione in large quantities.
Direcciones Futuras
There are several future directions for the study of 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential as a therapeutic agent for other diseases, such as epilepsy and cancer. Additionally, further research is needed to optimize the synthesis method of 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione to increase its yield and reduce its cost.
Métodos De Síntesis
3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione can be synthesized using various methods, including the reaction of 2-methylphenylacetonitrile with cyclopropylmethylamine, followed by the reaction with phosgene. Another method involves the reaction of 2-methylphenylacetonitrile with cyclopropylmethylamine, followed by the reaction with phosgene, and then the reaction with sodium azide. The yield of 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione using these methods ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have potential as an anticonvulsant, antitumor, and anti-inflammatory agent. 3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-2-3-5-11(9)13(10-6-7-10)16-12(17)8-15-14(16)18/h2-5,10,13H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJQBQNNIBCFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)

![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)


![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![6-(1H-indol-4-yl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione](/img/structure/B7360531.png)
![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)

![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)